(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is an organic compound with a unique structure that includes a hydroxyl group, a propylsulfanyl group, and a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid and propylthiol.
Formation of Intermediate: The hexanoic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.
Introduction of Propylsulfanyl Group: The intermediate is then reacted with propylthiol under specific conditions to introduce the propylsulfanyl group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3rd position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of catalysts, reaction conditions, and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-6-(propylsulfanyl)hexanoic acid.
Reduction: Reduction of the carboxylic acid group can yield 3-hydroxy-6-(propylsulfanyl)hexanol.
Substitution: Substitution of the propylsulfanyl group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of metabolic disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propylsulfanyl groups play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxyhexanoic acid: Lacks the propylsulfanyl group, making it less hydrophobic.
6-(Propylsulfanyl)hexanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
(3R)-3-Hydroxy-6-(methylsulfanyl)hexanoic acid: Contains a methylsulfanyl group instead of a propylsulfanyl group, altering its chemical properties.
Uniqueness
(3R)-3-Hydroxy-6-(propylsulfanyl)hexanoic acid is unique due to the presence of both the hydroxyl and propylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
401846-24-0 |
---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
(3R)-3-hydroxy-6-propylsulfanylhexanoic acid |
InChI |
InChI=1S/C9H18O3S/c1-2-5-13-6-3-4-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
RHSMYMVNMUQOFG-MRVPVSSYSA-N |
Isomeric SMILES |
CCCSCCC[C@H](CC(=O)O)O |
Canonical SMILES |
CCCSCCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.